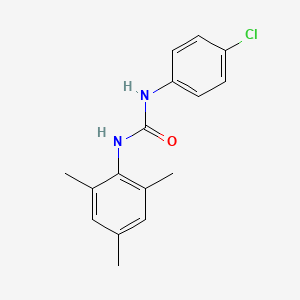
N-(4-chlorophenyl)-N'-mesitylurea
Descripción general
Descripción
N-(4-chlorophenyl)-N’-mesitylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-chlorophenyl group and a mesityl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-mesitylurea typically involves the reaction of 4-chloroaniline with mesityl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-chloroaniline with mesityl isocyanate:
Industrial Production Methods
Industrial production of N-(4-chlorophenyl)-N’-mesitylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-N’-mesitylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar solvents like ethanol or water, at room temperature or slightly elevated temperatures.
Products: Substituted derivatives of N-(4-chlorophenyl)-N’-mesitylurea
-
Oxidation and Reduction
Reagents: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Conditions: Vary depending on the specific reaction, but generally involve controlled temperatures and inert atmospheres.
Products: Oxidized or reduced forms of the compound
-
Hydrolysis
Reagents: Acids or bases
Conditions: Typically carried out at elevated temperatures
Products: Decomposition products of the urea moiety
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N’-mesitylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N’-mesitylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-N’-mesitylurea can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a mesityl group.
N-(4-chlorophenyl)-N’-tert-butylurea: Similar structure but with a tert-butyl group instead of a mesityl group.
N-(4-chlorophenyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a mesityl group.
The uniqueness of N-(4-chlorophenyl)-N’-mesitylurea lies in the presence of the mesityl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-10-8-11(2)15(12(3)9-10)19-16(20)18-14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFRAUNPYADLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dihydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840805.png)
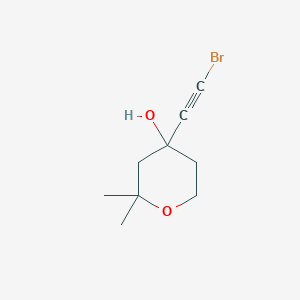
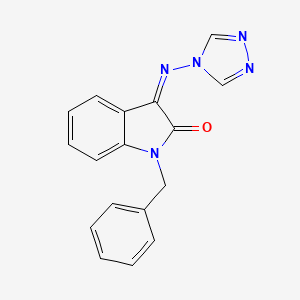
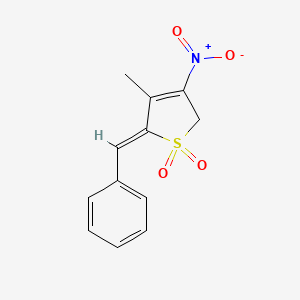
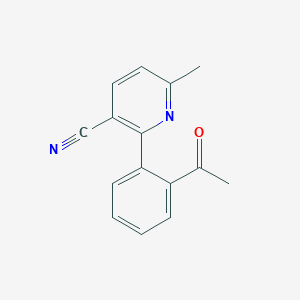
![2-[(2-ethoxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840850.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3840855.png)
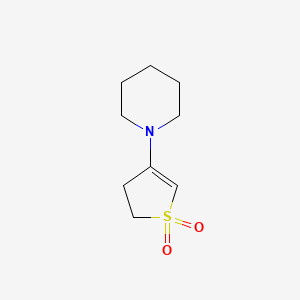
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840864.png)
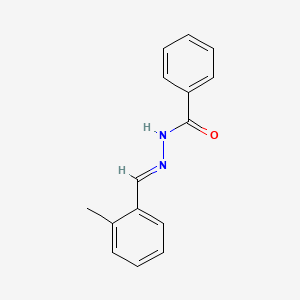
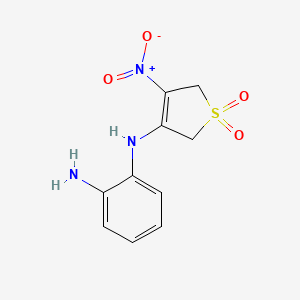
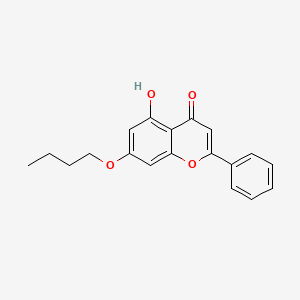
![1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B3840898.png)
![(4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3840901.png)
